HBED

描述

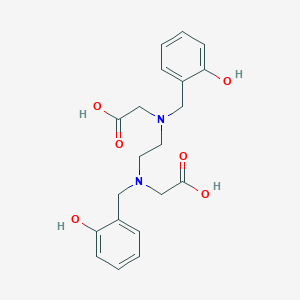

Structure

3D Structure

属性

IUPAC Name |

2-[2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]ethyl-[(2-hydroxyphenyl)methyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6/c23-17-7-3-1-5-15(17)11-21(13-19(25)26)9-10-22(14-20(27)28)12-16-6-2-4-8-18(16)24/h1-8,23-24H,9-14H2,(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUVVLWKPGIYEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN(CCN(CC2=CC=CC=C2O)CC(=O)O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189556 | |

| Record name | N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35998-29-9 | |

| Record name | N,N′-Bis(2-hydroxybenzyl)ethylenediamine-N,N′-diacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35998-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035998299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-BIS(2-HYDROXYBENZYL)ETHYLENEDIAMINE-N,N'-DIACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B9PRC5C53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid, commonly known as HBED, is a synthetic, hexadentate chelating agent with a high affinity and selectivity for ferric iron (Fe³⁺).[1][2] Its robust coordination chemistry has positioned it as a significant compound in various fields, from agricultural applications to correct iron deficiencies in plants to clinical research for the treatment of iron overload disorders in humans.[3][4] This guide provides a comprehensive overview of the core properties of this compound, including its chemical and physical characteristics, iron-chelating efficacy, and preclinical data. Detailed experimental protocols and visual diagrams of key processes are included to support further research and development.

Core Properties of this compound

This compound is a member of the aminocarboxylate family of chelators.[5] Its structure, featuring two phenolic groups, two tertiary amine groups, and two carboxylic acid groups, allows it to form a stable 1:1 complex with trivalent metal ions, most notably Fe³⁺.[1][2]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are crucial for understanding its behavior in biological and environmental systems.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄N₂O₆ | [6][7] |

| Molecular Weight | 388.41 g/mol | [6][7] |

| Appearance | White to off-white solid/powder | [6][8] |

| CAS Number | 35998-29-9 | [6] |

| Boiling Point (Predicted) | 614.7±55.0 °C | [6] |

| Density (Predicted) | 1.374±0.06 g/cm³ | [6] |

| pKa (Predicted) | 1.77±0.10 | [6] |

| Solubility | Low solubility in nonpolar solvents. The monosodium salt is used to increase aqueous solubility. | [5][9] |

Table 1: Key Chemical and Physical Properties of this compound

Iron Chelation and Stability

This compound's primary function is its exceptional ability to chelate iron. It exhibits one of the highest known stability constants for the Fe³⁺ complex, making it a powerful tool for managing iron levels.

The stability of the Fe-HBED complex is significantly higher than that of other common iron chelates, such as EDDHA, which is often used in agriculture.[3] This high stability ensures that iron remains chelated even under a wide range of pH conditions, up to a pH of 12.[3][10]

| Chelate | Log Stability Constant (K) for Fe³⁺ | Reference |

| This compound | 39.01 | [3] |

| o,o-EDDHA | 35.09 (±0.28) | [3] |

| HEDTA | Lower than this compound | [11] |

Table 2: Comparison of Fe³⁺ Stability Constants

This extraordinary stability is critical for its efficacy in both agricultural and potential medical applications, as it prevents the premature release of iron, which could lead to toxicity.[3] Furthermore, this compound shows low affinity for copper, reducing the risk of iron displacement by copper and potential copper toxicity.[3]

Applications in Drug Development

This compound is being investigated as a therapeutic agent for conditions of iron overload, such as β-thalassemia and hemochromatosis, which can result from frequent blood transfusions.[12][13][14] The goal of chelation therapy is to bind excess iron and facilitate its excretion from the body, thereby preventing organ damage.[13]

Preclinical and Clinical Findings

Studies in animal models and early clinical trials have demonstrated the potential of this compound as an iron-chelating drug.

-

Efficacy : Subcutaneous injections of this compound in iron-loaded primates resulted in a net iron excretion nearly three times greater than that observed with similar doses of the standard-of-care chelator, deferoxamine (DFO).[5]

-

Oral Bioavailability : A significant challenge for this compound has been its poor oral absorption.[5][12] Physicochemical analyses suggest this is due to a symmetrical intramolecular hydrogen-bond network that hinders its permeability across cell membranes.[9]

-

Prodrug Development : To overcome poor oral bioavailability, research has focused on developing prodrugs, such as monoester derivatives. These modifications aim to disrupt the symmetrical H-bond network, thereby improving solubility in nonpolar environments and enhancing absorption.[9] In vivo experiments in marmoset monkeys showed that a monoethyl ester derivative of this compound was well-absorbed orally, whereas the parent compound was largely ineffective.[9]

-

Safety : In a phase I clinical trial, orally administered this compound was shown to enhance iron excretion in patients with thalassemia major.[12] No significant toxicity was observed in the studies performed to date.[5][12]

Synthesis and Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common approach involves the reaction of N,N'-bis(2-hydroxybenzyl)ethylenediamine with formaldehyde and hydrogen cyanide (HCN) to form an amide intermediate, followed by hydrolysis to yield this compound.[1][15][16] An alternative method involves the reductive amination of glyoxylic acid with a salan-type compound.[4][17]

Protocol: Iron(III)-Catalyzed Hydrolysis of HBEDDA to this compound [16] This protocol describes the final step in one of the synthesis routes for this compound.

-

Preparation : Prepare a solution of the this compound diamide (HBEDDA) intermediate.

-

Catalyst Addition : Introduce an Iron(III) source to the solution. The Fe³⁺ ion will catalyze the hydrolysis of the amide groups.

-

Reaction Conditions : Maintain the reaction at 25.0 °C.

-

Monitoring : The reaction proceeds rapidly. The conversion can be monitored using appropriate analytical techniques (e.g., HPLC, NMR) to confirm the formation of this compound. The pseudo-first-order rate constant for this conversion has been reported as 3.1 × 10⁻³ s⁻¹.[16]

-

Isolation : Once the reaction is complete, the final this compound product is isolated and purified.

Determination of Iron Chelation Efficacy

Protocol: In Vivo Evaluation in an Animal Model (Adapted from primate studies) [5]

-

Animal Model : Utilize iron-loaded primates (e.g., Cebus apella monkeys). Iron loading can be achieved through parenteral administration of an iron-dextran complex.

-

Drug Administration : Administer this compound (or its derivatives) and a comparator drug like Deferoxamine (DFO) via a specific route (e.g., subcutaneous injection). Doses should be equimolar to allow for direct comparison. For example, a dose of 162 μmol/kg of this compound could be used.[5]

-

Sample Collection : Collect urine and feces over a defined period post-administration (e.g., 24-48 hours) for total iron content analysis.

-

Iron Analysis : Analyze the iron content in the collected samples using methods such as atomic absorption spectroscopy.

-

Calculation of Efficacy : Calculate the net iron excretion by subtracting the baseline iron excretion (measured before drug administration) from the total iron excreted after drug administration. The efficiency of chelation is often expressed as a percentage of the dose administered.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for this compound in treating iron overload is straightforward: it binds to excess systemic iron, preventing it from participating in harmful Fenton reactions that generate reactive oxygen species. The resulting stable [Fe-HBED] complex is then eliminated from the body.

Future Directions

The development of this compound and its derivatives continues to be an active area of research. Key future directions include:

-

Optimizing Oral Formulations : Further refinement of prodrug strategies to achieve reliable and effective oral administration is paramount for clinical success.[9]

-

Long-Term Safety Studies : Comprehensive long-term toxicity studies are necessary to fully establish the safety profile of this compound for chronic use.

-

Radiopharmaceutical Applications : Derivatives of this compound, such as this compound-CC, are being used as chelators for Gallium-68 (⁶⁸Ga) in PET imaging tracers for diagnosing cancers, like prostate cancer.[18] The rigidity of the this compound backbone is being modified to control isomer formation and improve in vivo behavior.[19]

Conclusion

N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid is a highly potent iron-chelating agent with significant potential in both medicine and agriculture. Its exceptional stability with ferric iron makes it a compelling candidate for treating iron overload disorders. While challenges in its oral bioavailability have historically limited its clinical application, ongoing research into prodrugs and novel formulations shows promise. The detailed properties and protocols outlined in this guide serve as a valuable resource for scientists and researchers working to unlock the full therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. ashpublications.org [ashpublications.org]

- 3. najeebalmatery.com [najeebalmatery.com]

- 4. EP2039679A1 - A process for the preparation of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid and its derivatives - Google Patents [patents.google.com]

- 5. This compound: the continuing development of a potential alternative to deferoxamine for iron-chelating therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 35998-29-9 [chemicalbook.com]

- 7. N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid | C20H24N2O6 | CID 37336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. strem.com [strem.com]

- 9. Improving the oral bioavailability of the iron chelator this compound by breaking the symmetry of the intramolecular H-bond network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. phygenera.de [phygenera.de]

- 11. researchgate.net [researchgate.net]

- 12. Results from a phase I clinical trial of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Iron Overload and Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. WO2009037235A1 - A process for the preparation of n,n'-bis(2-hydroxybenzyl)ethylenediamine-n,n'-diacetic acid and its derivatives - Google Patents [patents.google.com]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

Unraveling the Antioxidant Core of HBED: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the antioxidant activity mechanism of N,N'-di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED). Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's multifaceted antioxidant properties, detailing its iron-chelating capabilities and direct radical-scavenging actions. The information presented herein is supported by a thorough review of existing scientific literature, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Antioxidant Mechanisms of this compound

This compound exerts its antioxidant effects through a dual-pronged approach, positioning it as a potent agent against oxidative stress. This versatility stems from its molecular structure, which facilitates both the sequestration of redox-active iron and the neutralization of harmful free radicals.

Iron Chelation: A Primary Defense

The principal antioxidant mechanism of this compound is its high-affinity chelation of iron, a transition metal deeply implicated in the generation of reactive oxygen species (ROS).[1][2] By binding to iron, this compound effectively removes it from participating in deleterious redox reactions.

Inhibition of the Haber-Weiss and Fenton Reactions: Free iron, particularly in its ferrous (Fe²⁺) state, catalyzes the conversion of less reactive species like hydrogen peroxide (H₂O₂,) into the highly damaging hydroxyl radical (•OH) via the Fenton and Haber-Weiss reactions. This compound demonstrates a remarkable ability to interfere with this process. It facilitates the oxidation of Fe²⁺ to its ferric (Fe³⁺) state and subsequently forms a stable complex with Fe³⁺.[1] This stable chelation prevents the reduction of Fe³⁺ back to Fe²⁺, thereby halting the catalytic cycle that generates hydroxyl radicals.[1] The high stability constant of the Fe(III)-HBED complex, reported to be around 10³⁹, underscores its exceptional iron-binding capacity.

Direct Radical Scavenging: A Secondary Shield

Beyond its role as a chelator, this compound possesses intrinsic radical-scavenging properties. The phenolic hydroxyl groups within its structure are capable of donating a hydrogen atom to neutralize free radicals.[1]

ABTS Radical Cation Reduction: Studies have demonstrated that this compound can directly reduce the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical cation (ABTS•⁺).[1] This activity confirms its capacity as a hydrogen-donating antioxidant, contributing to the direct quenching of reactive species and mitigating oxidative damage.

Quantitative Analysis of Antioxidant Activity

While comprehensive quantitative data for this compound's antioxidant activity remains an area of active investigation, existing studies provide valuable insights into its efficacy.

| Parameter | Method | Result | Reference |

| Iron Chelation | Spectrophotometry | High stability constant with Fe(III) (log K ≈ 39) | [1] |

| Radical Scavenging | ABTS Assay | Demonstrated reduction of the ABTS radical cation | [1] |

| Cytoprotection | Cell Viability Assays | Provided cytoprotection against H₂O₂ and t-BuOOH in Chinese hamster V79 cells | [1] |

Further research is required to establish specific IC50 values for radical scavenging and detailed dose-response curves for its cytoprotective effects.

Signaling Pathway Interactions: The Nrf2 Connection

The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. While direct studies on this compound's activation of the Nrf2 pathway are currently limited, a plausible indirect mechanism can be postulated. Iron homeostasis and the Nrf2 pathway are intricately linked. Elevated intracellular iron can induce oxidative stress, which in turn can activate Nrf2. Conversely, Nrf2 activation can lead to the upregulation of genes involved in iron storage (ferritin) and export (ferroportin), thereby reducing the labile iron pool.

Given this compound's potent iron-chelating properties, it is conceivable that by modulating intracellular iron levels and reducing iron-induced oxidative stress, this compound could influence the Nrf2 signaling pathway. This potential interaction warrants further investigation to fully elucidate the scope of this compound's cellular antioxidant effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following section outlines the experimental protocols employed in key studies investigating this compound's antioxidant activity, primarily based on the work of Samuni et al. (2001).

ABTS Radical Scavenging Assay

This assay assesses the hydrogen-donating antioxidant capacity of a compound.

-

Reagents:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate))

-

Potassium persulfate

-

Phosphate-buffered saline (PBS), pH 7.4

-

-

Procedure:

-

Prepare a stock solution of ABTS radical cations (ABTS•⁺) by reacting ABTS with potassium persulfate in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•⁺ stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a solution of this compound at various concentrations to the diluted ABTS•⁺ solution.

-

Measure the decrease in absorbance at 734 nm after a set incubation period.

-

The percentage of inhibition of the ABTS•⁺ radical is calculated and can be used to determine the concentration of this compound required for 50% inhibition (IC50).

-

Inhibition of the Fenton Reaction

This experiment evaluates the ability of this compound to prevent the generation of hydroxyl radicals from the reaction of Fe²⁺ and H₂O₂.

-

Reagents:

-

FeSO₄

-

H₂O₂

-

Spin trap (e.g., DMPO - 5,5-dimethyl-1-pyrroline N-oxide)

-

Phosphate buffer, pH 7.4

-

-

Procedure:

-

In a phosphate buffer, combine FeSO₄, H₂O₂, and the spin trap DMPO.

-

In a parallel experiment, include this compound in the reaction mixture prior to the addition of H₂O₂.

-

Analyze the samples using Electron Paramagnetic Resonance (EPR) spectroscopy.

-

The formation of the DMPO-OH adduct, a stable radical indicative of hydroxyl radical generation, is measured.

-

A reduction in the DMPO-OH signal in the presence of this compound indicates inhibition of the Fenton reaction.

-

Cytoprotection Assay against Oxidative Stress

This cell-based assay determines the ability of this compound to protect cells from oxidative damage induced by agents like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BuOOH).

-

Cell Line:

-

Chinese hamster V79 cells

-

-

Reagents:

-

Cell culture medium

-

H₂O₂ or t-BuOOH

-

This compound

-

Cell viability reagent (e.g., MTT, XTT)

-

-

Procedure:

-

Culture V79 cells to a desired confluency in multi-well plates.

-

Pre-incubate the cells with various concentrations of this compound for a specified period.

-

Expose the cells to a cytotoxic concentration of H₂O₂ or t-BuOOH.

-

After the incubation period with the oxidant, assess cell viability using a suitable colorimetric assay (e.g., MTT).

-

An increase in cell viability in the this compound-treated groups compared to the oxidant-only control indicates a cytoprotective effect.

-

Visualizing the Mechanisms

To further clarify the intricate processes involved in this compound's antioxidant activity, the following diagrams illustrate the key pathways and experimental workflows.

References

The Structural Elucidation of HBED: A Technical Guide for Researchers

An In-depth Examination of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid

N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid, commonly known as HBED, is a potent and highly selective synthetic iron chelator. Its robust ability to bind with ferric iron (Fe³⁺) has positioned it as a significant molecule in the study and treatment of iron overload disorders and as a potential therapeutic agent in conditions exacerbated by iron-mediated oxidative stress. This technical guide provides a comprehensive overview of the structural features of the this compound molecule, detailing its chemical architecture, key functional groups, and the experimental methodologies used for its characterization.

Core Structural Features of this compound

This compound is a hexadentate ligand, meaning it can form six bonds with a central metal ion. This coordination is facilitated by a specific arrangement of donor atoms: two phenolic oxygen atoms, two amine nitrogen atoms, and two carboxylic acid oxygen atoms. This arrangement allows for the formation of a stable, cage-like structure around the iron ion, effectively sequestering it.

The molecule's backbone consists of an ethylenediamine bridge, which provides flexibility, and two benzyl groups that contribute to its lipophilicity, enabling it to interact with cell membranes. The presence of two carboxylic acid groups enhances its water solubility and provides additional coordination sites.

Below is a diagram illustrating the fundamental structure of the this compound molecule.

Figure 1: Diagram of the this compound molecule's core components.

Quantitative Structural Data

Obtaining a high-quality single crystal of the free this compound molecule for X-ray diffraction has proven challenging. However, the crystal structure of its potassium iron (III) complex, K[Fe(this compound)], has been successfully determined. The structural parameters of the this compound ligand within this complex provide valuable insights into its conformation upon chelation. The following table summarizes the mean bond lengths for the Fe(III)-HBED complex.

| Bond Type | Mean Bond Length (Å) |

| Fe-O (phenolic) | 1.887 |

| Fe-O (carboxylate) | 2.042 |

| Fe-N (amine) | 2.215 |

Data derived from the crystallographic analysis of K[Fe(this compound)]·MeOH·CHCl₃.

Experimental Protocols

The synthesis and characterization of this compound involve several key experimental procedures. Below are detailed methodologies for its synthesis and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of this compound

Two primary synthetic routes for this compound have been reported. The first involves the reaction of N,N'-di(2-hydroxybenzyl)ethylenediamine with formaldehyde and hydrogen cyanide, followed by hydrolysis. A second, more direct approach involves the reaction of N,N'-ethylenediamine-diacetic acid (EDDA) with a substituted phenol and formaldehyde.

Method 1: From N,N'-di(2-hydroxybenzyl)ethylenediamine

-

Amidation: N,N'-di(2-hydroxybenzyl)ethylenediamine is reacted with formaldehyde and hydrogen cyanide to form the diamide derivative, HBEDDA.

-

Hydrolysis: The resulting HBEDDA is then hydrolyzed to this compound. This step can be catalyzed by copper (II) or, more efficiently, by iron (III). The iron-catalyzed hydrolysis is rapid and complete, with a pseudo-first-order rate constant of 3.1 × 10⁻³ s⁻¹ at 25.0 °C.

Method 2: From EDDA

-

Reaction Mixture: A solution of N,N'-ethylenediamine-diacetic acid (EDDA) and a substituted phenol (e.g., 2,4-dimethylphenol) is prepared in methanol.

-

pH Adjustment: The pH of the mixture is adjusted to approximately 8.2 with hydrochloric acid.

-

Formaldehyde Addition: The reaction is heated to reflux, and a solution of 37% formaldehyde in methanol is added dropwise while maintaining the pH at 8.0.

-

Reflux and Precipitation: The mixture is refluxed for several hours. After cooling, the pH is adjusted to 9.0 with sodium hydroxide solution to precipitate the product.

-

Purification: The crude product is filtered, dried, and can be further purified by recrystallization from a solvent such as 85% ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of synthesized this compound.

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with pH adjustment).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Analysis:

-

Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

The resulting spectrum should be referenced to the residual solvent peak. Expected signals for this compound in DMSO-d₆ include multiplets for the aromatic protons (around 6.6-7.5 ppm), and singlets for the methylene protons of the benzyl and acetate groups, as well as the ethylene bridge protons.

¹³C NMR Analysis:

-

Acquire the ¹³C NMR spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence.

-

Expected signals will correspond to the different carbon environments within the molecule, including the aromatic, methylene, and carboxyl carbons.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound is its ability to chelate iron, thereby reducing the concentration of free, redox-active iron in biological systems. This has significant implications for cellular signaling pathways that are sensitive to iron levels.

Iron Chelation and Cellular Iron Regulation

This compound can sequester extracellular and intracellular labile iron. By binding to iron, this compound prevents its participation in the Fenton reaction, which generates highly reactive hydroxyl radicals and contributes to oxidative stress. Furthermore, by reducing the available iron pool, this compound can influence the expression and activity of iron-regulatory proteins and transporters, such as ferroportin, the primary cellular iron exporter.

The following diagram illustrates the conceptual pathway of this compound's interaction with cellular iron metabolism.

Figure 2: this compound's role in cellular iron regulation.

Experimental Workflow: Synthesis of this compound (Method 2)

The following diagram outlines the key steps in the synthesis of this compound from EDDA.

Figure 3: Step-by-step synthesis of this compound via the EDDA route.

This guide provides a foundational understanding of the structural and chemical properties of the this compound molecule, essential for researchers and professionals in drug development and related scientific fields. The detailed protocols and conceptual diagrams serve as a practical resource for the synthesis, characterization, and application of this important iron chelator.

An In-depth Technical Guide to the Stability and Characterization of the HBED Iron Complex

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) is a high-affinity hexadentate chelating agent for ferric iron (Fe³⁺). The resulting Fe-HBED complex exhibits exceptional thermodynamic stability, making it a subject of significant interest in various fields. In agriculture, it is used as a highly effective iron fertilizer to combat iron chlorosis in plants, particularly in alkaline and calcareous soils where iron availability is limited.[1][2] In medicine, its remarkable ability to sequester iron has led to its investigation as a therapeutic agent for iron overload disorders.[3][4] This guide provides a technical overview of the stability of the Fe-HBED complex and the key methods used for its characterization.

Stability of the Fe-HBED Complex

The stability of a metal-ligand complex is a critical parameter that dictates its effectiveness in a given environment. The Fe-HBED complex is recognized for having one of the highest stability constants among common iron chelates, ensuring that the iron remains soluble and bioavailable across a wide pH range, even up to pH 12.[1][2]

Quantitative Stability Data

The stability of the Fe-HBED complex is quantified by its formation constant (log K). This value is significantly higher than that of other chelates like EDDHA, indicating a stronger bond between this compound and the ferric ion.[1][4]

| Complex Species | Formation Constant (log K) | Conditions | Reference |

| [Fe(this compound)]⁻ | 39.01 | µ = 0.1 M (NaCl), t = 25°C | Ma, R. et al. (1994)[1] |

| [FeH(this compound)] | 40.52 | µ = 0.1 M (NaCl), t = 25°C | Ma, R. et al. (1994)[1] |

Note: The formation constant represents the equilibrium Fe³⁺ + L⁴⁻ ⇌ [FeL]⁻.

This high stability prevents the iron from precipitating as iron hydroxides in neutral or alkaline conditions and reduces the replacement of iron by competing metal ions like copper.[1]

Characterization of the Fe-HBED Complex

Several analytical techniques are employed to characterize the Fe-HBED complex, confirming its identity, purity, concentration, and integrity.

Spectrophotometry (UV-Vis)

UV-Vis spectrophotometry is a widely used technique for quantifying colored complexes like Fe-HBED. The complex exhibits a characteristic absorbance spectrum due to the interaction between the iron center and the ligand.

-

Principle: The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.

-

Application: It is used to determine the concentration of Fe-HBED in a solution by measuring its absorbance at the wavelength of maximum absorption (λmax).[5][6][7] This is crucial for quantitative analysis in stability studies and formulation development.

Potentiometric Titration

Potentiometric titration is a fundamental method for determining the stability constants of metal complexes.

-

Principle: This technique involves measuring the change in potential (voltage) of a solution as a titrant is added.[8][9] For Fe-HBED, a solution containing the this compound ligand is titrated with a standardized Fe³⁺ solution, or vice versa, while monitoring the pH. The resulting titration curve provides data to calculate the protonation constants of the ligand and the stability constant of the iron complex.[10]

-

Application: It is the primary method for obtaining the thermodynamic stability data presented in section 1.1.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.

-

Principle: An ion-pair HPLC method can be used for the determination of the Fe-HBED complex.[11] The sample is passed through a column under high pressure, and the components are separated based on their affinity for the stationary phase. A detector, often UV-Vis, is used for quantification.

-

Application: HPLC is essential for purity assessment, stability testing (e.g., detecting degradation products), and quantifying the chelate in complex matrices like soil extracts or biological fluids.[11][12]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and structural integrity of the complex.

-

Principle: The technique ionizes the Fe-HBED complex and separates the ions based on their mass-to-charge ratio (m/z).

-

Application: Often coupled with HPLC (HPLC-MS), it provides definitive confirmation of the identity and purity of the synthesized Fe-HBED complex and its analogs.[12]

Experimental Protocols

The following sections provide generalized methodologies for the key experiments used in the characterization of the Fe-HBED complex.

Protocol: UV-Vis Spectrophotometric Quantification

This protocol outlines the determination of Fe-HBED concentration using a standard curve.

-

Preparation of Standard Solutions:

-

Prepare a stock solution of pure Fe-HBED complex of a known concentration (e.g., 1 mM) in a suitable buffer (e.g., pH 7.4 PBS).

-

Perform serial dilutions of the stock solution to create a series of standards with concentrations spanning the expected range of the unknown sample (e.g., 10 µM to 100 µM).

-

-

Determination of λmax:

-

Scan one of the standard solutions (e.g., 50 µM) across the UV-Vis spectrum (e.g., 300-600 nm) to identify the wavelength of maximum absorbance (λmax).[13]

-

-

Generation of Standard Curve:

-

Measure the absorbance of each standard solution at the determined λmax using a spectrophotometer.

-

Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).[6]

-

-

Measurement of Unknown Sample:

-

Measure the absorbance of the unknown sample solution at the same λmax.

-

Use the equation from the standard curve to calculate the concentration of Fe-HBED in the unknown sample.

-

Protocol: Potentiometric Titration for Stability Constant

This protocol describes the general steps for determining the stability constant of Fe-HBED.

-

System Calibration:

-

Calibrate a pH electrode and potentiometer using standard buffers (e.g., pH 4, 7, and 10).

-

-

Titration Setup:

-

Place a known volume of a solution containing the this compound ligand (at a specific concentration and ionic strength) into a thermostatted titration vessel (e.g., at 25°C).[1]

-

Immerse the calibrated pH electrode and a stirrer into the solution.

-

-

Ligand Protonation Titration:

-

Titrate the this compound solution with a standardized strong acid (e.g., HCl) to a low pH (e.g., pH 2).

-

Titrate back with a standardized, carbonate-free strong base (e.g., NaOH), adding small, precise volumes and recording the pH after each addition until a high pH (e.g., pH 12) is reached. This data is used to calculate the protonation constants of this compound.

-

-

Complex Formation Titration:

-

Prepare a new solution containing the same concentration of this compound plus a known concentration of a ferric salt (e.g., FeCl₃), ensuring a ligand-to-metal ratio greater than 1.

-

Perform a second titration with the standardized strong base over the same pH range.

-

-

Data Analysis:

-

The titration curves (pH vs. volume of titrant) for the ligand alone and the ligand with iron will be displaced.

-

Use specialized software (e.g., HYPERQUAD) to analyze the displacement between the curves. The software fits the data to a chemical model to calculate the overall stability constant (log K) of the Fe-HBED complex.

-

Visualizations

Diagrams of Key Processes

The following diagrams illustrate the chelation process and a general workflow for the characterization of the Fe-HBED complex.

Caption: The chelation of a ferric iron ion by the this compound ligand to form a stable complex.

Caption: General experimental workflow for the synthesis and characterization of Fe-HBED.

References

- 1. najeebalmatery.com [najeebalmatery.com]

- 2. phygenera.de [phygenera.de]

- 3. This compound: the continuing development of a potential alternative to deferoxamine for iron-chelating therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. scispace.com [scispace.com]

- 6. scielo.br [scielo.br]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Potentiometric titration [protocols.io]

- 10. 2 [tau.ac.il]

- 11. Chemical evaluation of this compound/Fe(3+) and the novel HJB/Fe(3+) chelates as fertilizers to alleviate iron chlorosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

The Discovery and Development of HBED: A Technical Guide for Researchers

An In-depth Review of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) as a Potent Iron Chelator

Abstract

N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (this compound) is a high-affinity, hexadensate chelating agent for ferric iron (Fe³⁺). Since its initial synthesis, this compound has been the subject of extensive research, demonstrating significant potential in both clinical and agricultural applications. In the medical field, it has been investigated as a therapeutic agent for transfusional iron overload, offering a potential alternative to existing treatments. In agriculture, its exceptional stability has made it a superior iron fertilizer for correcting iron chlorosis in alkaline soils. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and developmental milestones of this compound. It includes a detailed examination of its iron-chelating properties, mechanism of action as an antioxidant, and a summary of key preclinical and clinical findings. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields.

Discovery and History

The development of this compound is rooted in the pioneering work on aminopolycarboxylic acid chelating agents. The synthesis and characterization of this compound were first reported in 1967 by L'Eplattenier, Murase, and Martell.[1] Their work demonstrated the exceptionally high affinity of this compound for ferric iron, establishing it as one of the most powerful iron chelators known.

Subsequent research, notably by A.E. Martell and his collaborators, further elucidated the coordination chemistry of this compound and its derivatives.[2][3] In 1986, Martell's group published two synthetic approaches for this compound, which have been foundational for subsequent research and development.[3]

The primary impetus for the continued investigation of this compound in a clinical context was the need for an effective and orally bioavailable iron chelator to treat transfusional iron overload, a common complication in patients with thalassemia and other chronic anemias.[4][5] Deferoxamine (DFO), the standard treatment at the time, required prolonged parenteral infusions, leading to poor patient compliance. While this compound itself has limited oral bioavailability, its high efficacy when administered subcutaneously made it a promising candidate.[6] This led to further studies exploring its efficacy and safety in animal models and eventually in human clinical trials.[4][6]

Synthesis of this compound

Several synthetic routes for this compound have been reported. The two main approaches described by Martell et al. in 1986 remain relevant.[3]

2.1. Approach 1: From N,N'-bis(2-hydroxybenzyl)ethylenediamine

This method involves the conversion of N,N'-bis(2-hydroxybenzyl)ethylenediamine to its diamide derivative, followed by hydrolysis. A key innovation in this approach is the use of metal ion catalysis to drive the hydrolysis step.[3]

2.2. Approach 2: From N,N'-ethylenediamine-diacetic acid (EDDA)

This approach involves the reaction of EDDA with a substituted phenol and formaldehyde. This method offers a more direct route to this compound and its derivatives.[3]

A detailed experimental protocol for a common laboratory-scale synthesis is provided below.

Experimental Protocol: Synthesis of this compound

This protocol is based on the principles outlined in the literature.[3][7]

Materials:

-

N,N'-bis(2-hydroxybenzyl)ethylenediamine

-

Formaldehyde (37% aqueous solution)

-

Sodium cyanide (NaCN)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water (deionized)

Procedure:

-

Synthesis of the Dinitrile Precursor:

-

In a well-ventilated fume hood, dissolve N,N'-bis(2-hydroxybenzyl)ethylenediamine in ethanol.

-

Cool the solution in an ice bath and slowly add an aqueous solution of sodium cyanide.

-

Add formaldehyde solution dropwise while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Acidify the mixture with hydrochloric acid to precipitate the dinitrile precursor.

-

Filter, wash with cold water, and dry the solid product.

-

-

Hydrolysis to this compound:

-

Suspend the dinitrile precursor in a solution of sodium hydroxide.

-

Heat the mixture to reflux for several hours until the evolution of ammonia ceases.

-

Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

-

The crude this compound will precipitate.

-

Collect the solid by filtration, wash with cold water, and then with ethanol.

-

Recrystallize the product from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.

-

Note: This synthesis involves highly toxic reagents such as sodium cyanide and should only be performed by trained personnel in a properly equipped laboratory with appropriate safety precautions.

Physicochemical Properties and Iron Chelation

This compound is a hexadentate ligand, meaning it can form six bonds with a single metal ion. Its structure, featuring two phenolic hydroxyl groups, two tertiary amine groups, and two carboxylic acid groups, is perfectly arranged to coordinate with a ferric iron atom, forming a highly stable 1:1 complex.

Protonation and Stability Constants

The affinity of this compound for metal ions is highly dependent on pH, which influences the protonation state of its functional groups. The protonation constants (pKa values) and the stability constants with various metal ions are critical for understanding its behavior in biological and environmental systems. These constants are typically determined by potentiometric titration.[1]

| Constant | Value (log K) | Metal Ion | Value (log K) |

| pK₁ | 11.8 | Fe(III) | 39.68 |

| pK₂ | 10.7 | Cu(II) | 22.3 |

| pK₃ | 8.3 | Zn(II) | 16.9 |

| pK₄ | 5.5 | Ca(II) | 7.8 |

| pK₅ | 3.7 | Mg(II) | 6.5 |

| pK₆ | 2.6 |

Table 1: Protonation constants of this compound and stability constants of its metal complexes. Data compiled from various sources.[1][6]

The exceptionally high stability constant of the Fe(III)-HBED complex underscores its remarkable affinity and selectivity for iron.

Experimental Protocol: Potentiometric Titration for Stability Constant Determination

This protocol outlines the general procedure for determining the protonation and stability constants of a chelating agent like this compound.

Materials and Equipment:

-

Potentiometer with a glass electrode and a reference electrode

-

Constant temperature water bath

-

Burette

-

Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH, carbonate-free)

-

High-purity this compound

-

Metal salt solution of known concentration (e.g., FeCl₃)

-

Inert salt to maintain constant ionic strength (e.g., KCl or KNO₃)

-

Deionized, degassed water

Procedure:

-

Electrode Calibration: Calibrate the pH electrode using standard buffer solutions.

-

Ligand Protonation Constants:

-

Prepare a solution of this compound of known concentration in a thermostated vessel.

-

Add a known amount of standardized strong acid to ensure all functional groups are protonated.

-

Titrate the solution with a standardized strong base, recording the pH after each addition.

-

Process the titration data using appropriate software (e.g., HYPERQUAD) to calculate the protonation constants.

-

-

Metal-Ligand Stability Constants:

-

Prepare a solution containing known concentrations of this compound and the metal salt in the thermostated vessel.

-

Titrate the solution with a standardized strong base, recording the pH after each addition.

-

Analyze the titration data, taking into account the protonation constants of the ligand and the hydrolysis constants of the metal ion, to calculate the stability constants of the metal-HBED complexes.

-

Mechanism of Action: Iron Chelation and Antioxidant Properties

The primary mechanism of action of this compound is its ability to bind to ferric iron, forming a stable, non-toxic complex that can be excreted from the body. In the context of iron overload, this compound mobilizes iron from transferrin and ferritin, the body's iron transport and storage proteins, respectively.

Beyond its chelating activity, this compound exhibits significant antioxidant properties. Iron, particularly in its ferrous form (Fe²⁺), can catalyze the formation of highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂) via the Fenton reaction. These radicals can cause widespread damage to cells and tissues.

This compound intervenes in this process in two ways:

-

Inhibition of the Fenton Reaction: By tightly binding Fe³⁺, this compound prevents its reduction to Fe²⁺, a necessary step for the Fenton reaction to proceed.

-

Radical Scavenging: this compound can also act as a direct antioxidant by donating a hydrogen atom to scavenge free radicals.

The following diagram illustrates the role of this compound in mitigating oxidative stress induced by iron.

Experimental Protocol: ABTS Radical Scavenging Assay

This protocol is adapted from established methods to assess the radical scavenging activity of compounds like this compound.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate (K₂S₂O₈)

-

Phosphate-buffered saline (PBS)

-

This compound solution of known concentration

-

Trolox (a vitamin E analog) as a standard

-

Spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•⁺):

-

Prepare a stock solution of ABTS in PBS.

-

Prepare a stock solution of potassium persulfate in PBS.

-

Mix the two solutions and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

-

-

Assay:

-

Dilute the ABTS•⁺ solution with PBS to an absorbance of approximately 0.7 at 734 nm.

-

Add a known volume of the this compound solution to the diluted ABTS•⁺ solution.

-

Incubate the mixture for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Prepare a standard curve using Trolox.

-

Calculate the percentage inhibition of the ABTS•⁺ radical by this compound.

-

Express the antioxidant capacity of this compound in terms of Trolox equivalents.

-

Preclinical and Clinical Development

The development of this compound as a therapeutic agent has progressed through extensive preclinical studies in animal models and early-phase clinical trials in humans.

Preclinical Studies

Preclinical studies have been crucial in establishing the efficacy and safety profile of this compound.

Primate Studies on Iron Excretion:

Seminal studies by Bergeron et al. evaluated the iron-excreting efficiency of this compound in the Cebus apella monkey, a relevant model for human iron metabolism.[4][6]

Experimental Protocol Outline (based on Bergeron et al.):

-

Animal Model: Iron-loaded Cebus apella monkeys. Iron loading is typically achieved by intramuscular injections of iron dextran.

-

Dosing: this compound and a comparator (e.g., DFO) are administered, often subcutaneously, at various doses.

-

Sample Collection: Monkeys are housed in metabolic cages that allow for the separate collection of urine and feces over a defined period (e.g., 24-72 hours) post-dose.

-

Iron Analysis: The iron content in urine and feces is quantified using methods such as atomic absorption spectroscopy.

-

Outcome: The net iron excretion induced by the chelator is calculated by subtracting the baseline iron excretion (before drug administration) from the total iron excretion after drug administration.

These studies consistently demonstrated that subcutaneously administered this compound was significantly more effective at promoting iron excretion than DFO.[4][6]

Toxicology Studies:

Subchronic toxicity studies in rodents and dogs have generally indicated a favorable safety profile for this compound.[6][8] No significant systemic toxicity was observed after repeated intravenous or subcutaneous administration. Local irritation at the injection site was noted in some studies, but this was found to be concentration-dependent.[8]

| Study Type | Species | Route of Administration | Key Findings |

| Subchronic | Rat | Subcutaneous | No significant systemic toxicity. Local irritation at higher concentrations. |

| Subchronic | Dog | Intravenous | No systemic toxicity observed. |

| Subchronic | Dog | Subcutaneous | Local irritation at some injection sites. |

Table 2: Summary of key toxicology findings for this compound.

Clinical Trials

The promising preclinical data led to the initiation of Phase I clinical trials to evaluate the safety and efficacy of this compound in patients with thalassemia.

An early clinical trial investigated the oral administration of this compound in patients with thalassemia major. The results showed that orally administered this compound increased both urinary and fecal iron excretion. However, the efficiency of oral this compound was lower than what had been predicted from animal studies. Importantly, no significant toxicity was observed during the trial.

The following diagram illustrates a typical workflow for the early-stage clinical development of a drug like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound: A potential alternative to deferoxamine for iron-chelating therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound: the continuing development of a potential alternative to deferoxamine for iron-chelating therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 8. [PDF] this compound ligand: preclinical studies of a potential alternative to deferoxamine for treatment of chronic iron overload and acute iron poisoning. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Physicochemical Properties of HBED for Research

<

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED), a potent hexadentate iron chelator. The information presented herein is intended to support research and development activities in fields such as medicinal chemistry, pharmacology, and materials science.

Core Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison. These parameters are crucial for understanding the behavior of this compound in various experimental and physiological conditions.

| Property | Value | Reference |

| Molecular Formula | C20H24N2O6 | [1][2] |

| Molecular Weight | 388.41 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| CAS Number | 35998-29-9 | [1][2] |

| SMILES | OC1=CC=CC=C1CN(CC(O)=O)CCN(CC2=CC=CC=C2O)CC(O)=O | [1] |

| Solubility | DMSO: 5.56 mg/mL (14.31 mM) (with ultrasonic and warming to 60°C) | [1] |

| Storage (Powder) | -20°C for 3 years | [1] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |

Metal Chelation and Stability

This compound is well-known for its high affinity and selectivity for ferric iron (Fe³⁺).[3] The stability of the metal-HBED complex is a critical factor in its efficacy as a chelator. The stability constant (K) quantifies the strength of the interaction between this compound and a metal ion. A higher stability constant indicates a more stable complex.[4][5] this compound forms a highly stable complex with iron, which is essential for its use in applications such as treating iron overload and as a micronutrient fertilizer.[6][7][8] The stability of the Fe-HBED chelate is notably high, ensuring its effectiveness across a wide pH range.[9]

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical properties of this compound and for its application in research.

Synthesis of this compound

Several synthetic routes for this compound and its derivatives have been reported. One common approach involves the conversion of N,N'-bis(2-hydroxybenzyl)ethylenediamine to an amide, followed by hydrolysis.[3][10] Another method involves the reductive amination of glyoxylic acid with a salan compound.[6][11]

Determination of pKa Values by Potentiometric Titration

The pKa values of a molecule describe its acidic or basic dissociation constants and are crucial for understanding its ionization state at different pH levels.[12][13][14] Potentiometric titration is a widely used and reliable method for determining pKa values.[15][16]

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound (e.g., 1 mM) in a suitable solvent, typically water or a mixed solvent system if solubility is low.[17]

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[16][17]

-

Use a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[17]

-

-

Titration Procedure:

-

Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[17]

-

Place a known volume of the this compound solution in a temperature-controlled vessel and immerse the pH electrode.[17]

-

To ensure an inert atmosphere and prevent CO2 absorption, purge the solution with nitrogen gas.[17]

-

Add the titrant (strong base) in small, precise increments, recording the pH after each addition.[16]

-

Continue the titration until the pH has stabilized at a high value (e.g., pH 12-12.5).[16]

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points on the titration curve.[15] For multiprotic acids like this compound, multiple inflection points will be observed.[18][19]

-

Alternatively, use specialized software to perform non-linear least squares fitting of the data to determine the pKa values with higher accuracy.[18][20]

-

Determination of Stability Constants by Spectrophotometry

Spectrophotometry can be used to determine the stability constants of metal complexes by measuring the change in absorbance as the metal ion is titrated with the chelating agent.[21][22][23]

Methodology:

-

Preparation of Solutions:

-

Spectrophotometric Measurement:

-

Data Analysis (Job's Method of Continuous Variation):

-

Prepare a series of solutions where the mole fraction of the metal and ligand varies, but the total molar concentration is constant.[24]

-

Plot the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs.[24]

-

The stability constant can then be calculated from the absorbance data and the known concentrations of the reactants.[21][24]

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for the separation, identification, and quantification of components in a mixture.[25][26] A validated HPLC method is essential for determining the purity of this compound and for quantifying it in various matrices, including biological samples.[27]

Methodology:

-

Chromatographic Conditions:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile). A typical gradient might be: 0–2 min 3% B, 2–8 min 3% B to 60% B, 8–8.01 min 60% B to 90% B, 8.01–9 min 90% B, 9.01–12 min from 90% B to 3% B.[25]

-

Flow Rate: Typically 0.6 mL/min.[25]

-

Column Temperature: Maintained at a constant temperature, for example, 30 °C.[25]

-

Detection: UV detection at a suitable wavelength (e.g., 220 nm).[25][26]

-

-

Method Validation:

-

Specificity: Ensure that the method can distinguish this compound from other components in the sample.

-

Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range.[25][26][28]

-

Precision and Accuracy: Determine the repeatability and intermediate precision of the method.[25][26]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of this compound that can be reliably detected and quantified.[26]

-

Signaling Pathways and Experimental Workflows

This compound's primary mechanism of action is its ability to chelate iron, thereby influencing iron-dependent biological processes.[29]

Iron Metabolism Pathway

Iron is essential for numerous physiological processes, including oxygen transport via hemoglobin, energy production in the electron transport chain, and DNA synthesis.[30][31] Iron homeostasis is tightly regulated to ensure an adequate supply while preventing the toxic effects of iron overload.[30] The diagram below illustrates the key steps in systemic iron metabolism.

Caption: Overview of systemic iron metabolism.

This compound can intercept iron in the transport and labile iron pools, making it unavailable for cellular processes and promoting its excretion.[29]

Ferroptosis Signaling Pathway

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[32][33] Dysregulation of iron metabolism is a key factor in the induction of ferroptosis.[34] Iron chelators like this compound can inhibit ferroptosis by reducing the intracellular labile iron pool, which catalyzes the formation of lipid reactive oxygen species.[35]

Caption: Simplified ferroptosis signaling pathway.

Experimental Workflow for Evaluating Iron Chelators in vitro

A typical workflow to assess the efficacy of an iron chelator like this compound in a cell-based assay is outlined below.

Caption: In vitro workflow for iron chelator evaluation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid | C20H24N2O6 | CID 37336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. croptechltd.com [croptechltd.com]

- 5. tsijournals.com [tsijournals.com]

- 6. EP2039679A1 - A process for the preparation of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid and its derivatives - Google Patents [patents.google.com]

- 7. WO2009037235A1 - A process for the preparation of n,n'-bis(2-hydroxybenzyl)ethylenediamine-n,n'-diacetic acid and its derivatives - Google Patents [patents.google.com]

- 8. sico.be [sico.be]

- 9. phygenera.de [phygenera.de]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 12. m.youtube.com [m.youtube.com]

- 13. Khan Academy [khanacademy.org]

- 14. youtube.com [youtube.com]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. youtube.com [youtube.com]

- 20. pH-Potentiometric Investigation towards Chelating Tendencies of p-Hydroquinone and Phenol Iminodiacetate Copper(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ijsr.net [ijsr.net]

- 22. mdpi.com [mdpi.com]

- 23. scribd.com [scribd.com]

- 24. Spectrophotometric Investigation of Complexation of Ferrous Ion with 3,5-Dintrosalicylic Acid [pubs.sciepub.com]

- 25. Development and Validation of a High-Pressure Liquid Chromatography Method for the Determination of Chemical Purity and Radiochemical Purity of a [68Ga]-Labeled Glu-Urea-Lys(Ahx)-HBED-CC (Positron Emission Tomography) Tracer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A Specific HPLC Method to Determine Residual HEPES in [68Ga]Ga-Radiopharmaceuticals: Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. welch-us.com [welch-us.com]

- 29. This compound: the continuing development of a potential alternative to deferoxamine for iron-chelating therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. m.youtube.com [m.youtube.com]

- 31. youtube.com [youtube.com]

- 32. m.youtube.com [m.youtube.com]

- 33. youtube.com [youtube.com]

- 34. m.youtube.com [m.youtube.com]

- 35. Iron chelator and fluorophore peptide bioconjugates for the study of cellular iron metabolism - American Chemical Society [acs.digitellinc.com]

An In-depth Technical Guide to the Antioxidant Potential of HBED

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted antioxidant properties of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED). This compound, a potent synthetic iron chelator, demonstrates significant promise in mitigating oxidative stress through a dual-pronged mechanism involving both iron sequestration and direct free-radical scavenging. This document details the core mechanisms of action, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to validate its antioxidant efficacy.

Core Antioxidant Mechanisms of this compound

This compound's antioxidant capabilities stem from two primary functions: its high-affinity chelation of iron ions and its ability to directly donate a hydrogen atom to neutralize free radicals.

1.1. Iron Chelation: Inhibiting the Fenton and Haber-Weiss Reactions

A major source of cytotoxic hydroxyl radicals (•OH) in biological systems is the iron-catalyzed Fenton and Haber-Weiss reactions. Free or poorly chelated iron ions, particularly ferrous iron (Fe²⁺), react with hydrogen peroxide (H₂O₂) to produce highly reactive •OH radicals, which can indiscriminately damage lipids, proteins, and DNA.[1][2][3]

This compound is a hexadentate chelator with an exceptionally high affinity for ferric iron (Fe³⁺). By binding to iron, this compound prevents it from participating in these redox cycles. Specifically, this compound facilitates the oxidation of Fe²⁺ to Fe³⁺ and then forms a stable complex with Fe³⁺. This Fe³⁺-HBED complex is redox-inactive, meaning it cannot be reduced by superoxide radicals (O₂•⁻), effectively breaking the cycle that generates hydroxyl radicals.[4][5] This pre-emptive action is a cornerstone of this compound's antioxidant and cytoprotective effects.[4][5]

1.2. Direct Free Radical Scavenging

Beyond its role as a chelator, this compound functions as a direct antioxidant through hydrogen atom donation.[4][6] The presence of hydroxyl groups on its benzyl rings allows this compound to act as a 1-electron donor. This was demonstrated by its ability to reduce the stable nitrogen-centered radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS•⁺), a common method for assessing antioxidant capacity.[4][5] This reaction results in the formation of a short-lived phenoxyl radical from this compound, effectively neutralizing the more damaging ABTS radical.[4][5] This dual-functionality makes this compound a particularly robust antioxidant.[4]

Quantitative Data on Antioxidant Efficacy

The protective effects of this compound against oxidative stress have been quantified in both in vitro and in vivo models.

Table 1: Summary of In Vitro Antioxidant Activities of this compound

| Assay/Model | Oxidative Stressor | Key Finding | Reference |

| ABTS Radical Scavenging | ABTS•⁺ | This compound effectively reduces the ABTS radical cation, demonstrating H-donating antioxidant capacity. | [4],[5] |

| Iron Redox Cycling | Fe(II)/Fe(III) | Facilitates Fe(II) oxidation and blocks O₂•⁻-induced reduction of Fe(III), preventing •OH production. | [4],[5] |

| Cytotoxicity Assay (V79 cells) | H₂O₂ and t-BuOOH | Provides cytoprotection against toxicity induced by hydrogen peroxide and tert-butyl hydroperoxide. | [4],[5] |

Table 2: Summary of In Vivo Neuroprotective Effects of this compound in a Traumatic Brain Injury (TBI) Model

| Parameter Measured | Treatment Group | Outcome | % Reduction vs. Control | p-value | Reference |

| Cortical Injury Volume | This compound | Reduced Injury | 36.6 ± 6.8% | < 0.001 | [6] |

| Hippocampal Swelling | This compound | Reduced Swelling | 23.4 ± 3.8% | < 0.05 | [6] |

| Total Hemispheric Volume | This compound | Reduced Edema | 13.3 ± 2.7% | < 0.01 | [6] |

| Microgliosis (Corpus Callosum) | This compound | Reduced Inflammation | 39.8 ± 7.3% | < 0.05 | [6] |

| Oxidative Stress Markers | This compound | Reduced Oxidative Stress | 80.5 ± 0.8% | < 0.05 | [6] |

| Neurological Deficit Score (at 48h) | This compound | Improved Motor Function | 57.5 ± 6.6% | < 0.001 | [6] |

Detailed Experimental Protocols

The antioxidant potential of this compound has been assessed using a variety of established cell-free and cell-based assays.

3.1. ABTS Radical Cation Decolorization Assay

This spectrophotometric assay evaluates the hydrogen-donating ability of an antioxidant.

-

Principle: The stable ABTS radical cation (ABTS•⁺) has a characteristic blue-green color with maximum absorbance at 734 nm. When an antioxidant like this compound donates a hydrogen atom, the radical is neutralized, and the solution's color fades. The degree of decolorization is proportional to the antioxidant's scavenging capacity.

-

Protocol Outline:

-

Generation of ABTS•⁺: ABTS is reacted with a strong oxidizing agent (e.g., potassium persulfate) and allowed to stand in the dark to form the radical cation.

-

Reaction: The pre-formed ABTS•⁺ solution is diluted to a specific absorbance. A baseline reading is taken.

-

Incubation: A solution of this compound is added to the ABTS•⁺ solution.

-

Measurement: The absorbance is measured at 734 nm after a set incubation period.

-

Calculation: The percentage inhibition of the ABTS•⁺ radical is calculated relative to a control without the antioxidant.

-

3.2. Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to prevent intracellular oxidative stress.

-

Principle: Adherent cells (e.g., Chinese hamster V79 cells) are loaded with a probe dye, 2',7'-dichlorofluorescin diacetate (DCFH-DA).[4][7] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). An antioxidant's ability to prevent this fluorescence indicates its cytoprotective potential.

-

Protocol Outline:

-

Cell Culture: Cells are seeded in a multi-well plate and grown to confluence.

-

Pre-incubation: Cells are incubated with this compound at various concentrations.

-

Loading: Cells are loaded with the DCFH-DA probe.

-

Induction of Oxidative Stress: A ROS generator, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BuOOH), is added to the cells.[4]

-

Fluorescence Measurement: The fluorescence intensity of DCF is measured over time using a plate reader.

-

Analysis: The reduction in fluorescence in this compound-treated cells compared to untreated controls indicates antioxidant activity.

-

3.3. Electron Paramagnetic Resonance (EPR) Spectroscopy with Spin Trapping

This technique provides definitive evidence for the presence of free radicals and the efficacy of scavengers.

-

Principle: EPR is a highly sensitive method for detecting species with unpaired electrons, such as free radicals. However, highly reactive radicals like •OH are too short-lived to be detected directly. Spin trapping overcomes this by using a "spin trap" molecule that reacts with the transient radical to form a more stable radical product (a spin adduct) that has a characteristic EPR spectrum.

-

Protocol Outline:

-

Radical Generation: Hydroxyl radicals are generated in a cell-free system, typically via the Fenton reaction (Fe²⁺ + H₂O₂).

-

Spin Trapping: A spin trap (e.g., DMPO) is added to the system in the presence or absence of this compound.

-

EPR Measurement: The solution is drawn into a capillary tube and placed in the EPR spectrometer. The instrument records the spectrum of the spin adduct.

-

Analysis: A reduction in the signal intensity of the spin adduct in the presence of this compound indicates that this compound has scavenged the hydroxyl radicals before they could react with the spin trap.

-

Conclusion

The evidence strongly supports the classification of this compound as a multifunctional antioxidant. Its primary mechanism of action is the highly effective chelation of redox-active iron, which preempts the formation of damaging hydroxyl radicals via the Fenton and Haber-Weiss reactions.[4][5] This is complemented by a secondary capacity for direct hydrogen donation to neutralize existing free radicals.[4] In vivo studies have validated these mechanisms, demonstrating that this compound can significantly reduce oxidative stress, inflammation, and tissue damage in clinically relevant models such as traumatic brain injury.[6] This dual functionality makes this compound a compelling candidate for further investigation and development as a therapeutic agent in pathologies driven by oxidative stress.

References

- 1. Inhibition of Fatty Acid β-Oxidation by Fatty Acid Binding Protein 4 Induces Ferroptosis in HK2 Cells Under High Glucose Conditions [e-enm.org]

- 2. Antioxidant and free radical scavenging activity of iron chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. Multifunctional antioxidant activity of this compound iron chelator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Unique Properties Associated with the Brain Penetrant Iron Chelator this compound Reveal Remarkable Beneficial Effects after Brain Trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]

Preliminary Safety Profile of the Iron Chelator HBED: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) is a synthetic, hexadentate iron chelator with high affinity and selectivity for ferric iron.[1][2] It is under investigation as a potential therapeutic alternative to deferoxamine (DFO) for the management of transfusional iron overload and acute iron poisoning.[3][4] This technical guide provides a summary of the publicly available preliminary toxicity studies on this compound, focusing on its safety profile in preclinical models and early clinical evaluation. While comprehensive quantitative data and detailed experimental protocols are not fully available in the public domain, this document synthesizes the existing findings to inform further research and development.

Quantitative Toxicity Data

No specific LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) values for this compound have been identified in the reviewed public literature. Preclinical studies have focused on establishing a general safety profile and comparing its efficacy to the standard-of-care chelator, deferoxamine (DFO). The following tables summarize the types of studies conducted and the qualitative findings.

Table 1: Summary of In Vivo General Toxicity Studies on this compound

| Species | Route of Administration | Dosing Regimen | Key Observations | Reference |

| Rats | Intravenous (IV) Bolus | 300 μmol/kg | Little to no effect on blood pressure or heart rate, in contrast to significant hypotension and tachycardia observed with DFO. | [3][4] |

| Subcutaneous (SC) | Not specified | Local irritation observed at the injection site with hypertonic solutions (>15% w/v). No irritation with lower concentrations. | [3][4] | |

| Dogs (Beagle) | Intravenous (IV) Infusion | 75 μmol/kg daily for 14 days (iron-loaded) | No evidence of systemic toxicity. | [3][4] |

| Subcutaneous (SC) Bolus | 75, 150, or 300 μmol/kg every other day for 14 days (non-iron-loaded) | No evidence of systemic toxicity. Local irritation at injection sites with hypertonic solutions. | [3][4] | |

| Monkeys (Cebus apella) | Subcutaneous (SC) Bolus | 75 to 324 µmol/kg | No adverse effects reported. This compound was approximately twice as efficient as DFO in promoting iron excretion. | [5] |

| Intravenous (IV) Infusion | Not specified | Well-tolerated. | [4] | |

| Black Rhinoceros | Oral | 40 mg/kg for 10 days | Generally well-tolerated. One animal experienced a hemolytic event after abrupt cessation of treatment, suggesting a need for dose tapering. | [2] |

| Mice | Subcutaneous (SC) | Twice daily for 3 days | In a model of traumatic brain injury, this compound treatment was associated with reduced motor deficits and smaller cortical lesion volumes. | [1] |